molecular formula C16H14N4O2S B6112259 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide

Cat. No. B6112259
M. Wt: 326.4 g/mol
InChI Key: UEFSTENSAXLIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HMQA and is synthesized using a specific method. In

Mechanism of Action

The mechanism of action of HMQA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
HMQA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to reduce the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease. HMQA has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

HMQA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using the method described above. It has also been found to have low toxicity in animal studies, which makes it a safer compound to use in lab experiments. However, one limitation of using HMQA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on HMQA. One area of research is to further explore its potential as a treatment for cancer. Another area of research is to investigate its potential as a treatment for Alzheimer's disease. Additionally, research could be conducted to further understand its mechanism of action and identify specific pathways that it targets. Finally, research could be conducted to develop new synthesis methods for HMQA that are more efficient and cost-effective.
In conclusion, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for cancer, Alzheimer's disease, and viral infections.

Synthesis Methods

The synthesis of HMQA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-amino-4-chloroquinoline with 2,3,5-trimethylpyridine to form N-(2,3,5-trimethylpyridin-4-yl)quinoline-4-amine. The second step involves the reaction of this intermediate with 4-chloro-3-nitrobenzoic acid to form N-(2,3,5-trimethylpyridin-4-yl)quinoline-4-amine 4-chloro-3-nitrobenzoic acid. The final step involves the reaction of this intermediate with 4-mercaptopyrimidine-2-ol to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide.

Scientific Research Applications

HMQA has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and has been used in various cancer research studies. It has also been studied as a potential treatment for Alzheimer's disease and has shown promising results in animal studies. HMQA has also been studied for its antiviral properties and has shown potential as a treatment for viral infections.

properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-quinolin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-8-14(21)20-16(18-10)23-9-15(22)19-13-6-7-17-12-5-3-2-4-11(12)13/h2-8H,9H2,1H3,(H,17,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFSTENSAXLIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.